5-(aminomethyl)quinolin-8-ol hydrochloride
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Overview
Description
5-(aminomethyl)quinolin-8-ol hydrochloride is a chemical compound with the molecular formula C10H10N2O·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its versatile applications in various fields, including medicinal chemistry, bioanalytical assays, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)quinolin-8-ol hydrochloride typically involves the alkylation of 8-hydroxyquinoline with formaldehyde and subsequent reduction. The reaction conditions often include the use of a suitable solvent such as acetonitrile and a catalytic amount of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)quinolin-8-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
5-(aminomethyl)quinolin-8-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in bioanalytical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(aminomethyl)quinolin-8-ol hydrochloride involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This property is particularly useful in the development of antimicrobial agents, as it can disrupt essential metal-dependent processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: A parent compound with similar metal-chelating properties.
5-chloromethylquinolin-8-ol: A derivative with a chlorine substituent instead of an amino group.
5-methylquinolin-8-ol: A derivative with a methyl group instead of an aminomethyl group
Uniqueness
5-(aminomethyl)quinolin-8-ol hydrochloride is unique due to its aminomethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Biological Activity
5-(Aminomethyl)quinolin-8-ol hydrochloride, a derivative of 8-hydroxyquinoline, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure and Properties
The chemical formula for this compound is C10H10N2O with a molecular weight of approximately 178.20 g/mol. The compound features a quinoline structure with an amino group at the 5-position and a hydroxyl group at the 8-position, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Proteasome Inhibition : Similar compounds have shown proteasome inhibitory activity, which is crucial in cancer therapy as it can induce apoptosis in cancer cells by disrupting protein degradation pathways .
- Metal Ion Chelation : The hydroxyl group can chelate metal ions, potentially influencing enzyme activity and stability, which is significant in antimicrobial activity .
- Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, contributing to its therapeutic potential .
Anticancer Activity
Research indicates that derivatives of quinolin-8-ol, including this compound, demonstrate promising anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as inducing cell cycle arrest and apoptosis .
Case Study : A study on 5-amino-8-hydroxyquinoline revealed its capacity to bind bovine serum albumin (BSA), suggesting favorable pharmacokinetic properties that enhance its anticancer potential .
Antimicrobial Activity
The antibacterial efficacy of quinoline derivatives has been well-documented. Compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5-(Aminomethyl)quinolin-8-ol | Staphylococcus aureus | 12.5 μg/mL |
Escherichia coli | 25 μg/mL | |
5-Alkoxymethyl derivatives | Various strains | Ranging from 3.12 to 12.5 μg/mL |
These findings suggest that modifications at the 5-position can enhance antibacterial properties compared to standard antibiotics like ciprofloxacin .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging method. Results indicated moderate antioxidant activity, which could contribute to its overall therapeutic profile by mitigating oxidative stress in cells .
Summary of Research Findings
The biological activities of this compound are supported by diverse research findings:
- In vitro Studies : Various studies have confirmed its anticancer and antimicrobial activities through different assays.
- In silico Analyses : Molecular docking studies indicate strong binding affinities with target proteins, enhancing its potential as a drug candidate .
- Synthesis and Derivatization : Ongoing research into synthesizing new derivatives continues to reveal compounds with improved efficacy and reduced toxicity profiles.
Properties
IUPAC Name |
5-(aminomethyl)quinolin-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;/h1-5,13H,6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVUFJFVKKYWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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